

SRA-737: A Technical Guide to a Selective CHK1 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SRA-737, also known as CCT245737, is a potent and selective, orally bioavailable small molecule inhibitor of Checkpoint kinase 1 (CHK1).[1][2][3] CHK1 is a critical serine/threonine kinase and a key regulator of the DNA Damage Response (DDR) pathway, playing a central role in cell cycle checkpoint control.[1][4] In cancer cells, which often exhibit increased intrinsic replication stress due to oncogenic drivers or defects in DNA repair machinery, there is a heightened dependency on CHK1 for survival.[4] This dependency presents a therapeutic window for CHK1 inhibitors like SRA-737, which can induce synthetic lethality in tumor cells.[4] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and preclinical and clinical evaluation of SRA-737.

Discovery and Development

SRA-737 was discovered through a collaboration between Sareum and the Institute of Cancer Research, with funding from Cancer Research UK.[5] It was identified as a potent and selective CHK1 inhibitor with favorable pharmacokinetic properties, including high oral bioavailability.[3] Preclinical development demonstrated its ability to abrogate DNA damage-induced cell cycle arrest and potentiate the cytotoxicity of DNA-damaging agents.[3][4] Subsequently, SRA-737 has been evaluated in Phase 1 and 2 clinical trials as both a monotherapy and in combination with other agents, such as the chemotherapeutic drug gemcitabine.[5][6][7][8]



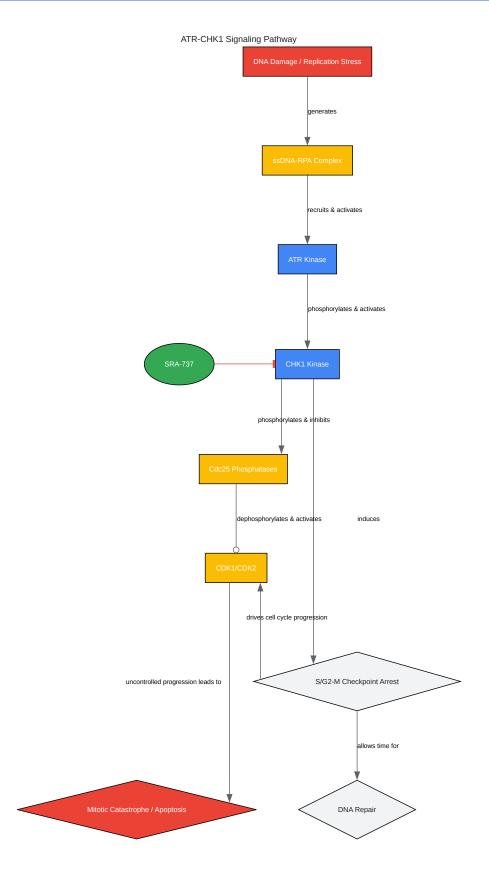
Mechanism of Action

SRA-737 selectively binds to the ATP-binding pocket of CHK1, inhibiting its kinase activity.[4] This prevents the CHK1-mediated phosphorylation of its downstream targets, which are crucial for instituting cell cycle arrest in response to DNA damage or replication stress.[4] By abrogating the S and G2/M checkpoints, SRA-737 forces cancer cells with a high level of DNA damage to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.[4][9] This mechanism of action is particularly effective in cancer cells with a compromised G1 checkpoint, often due to mutations in TP53, as they are more reliant on the S and G2/M checkpoints for survival.[9]

Signaling Pathway

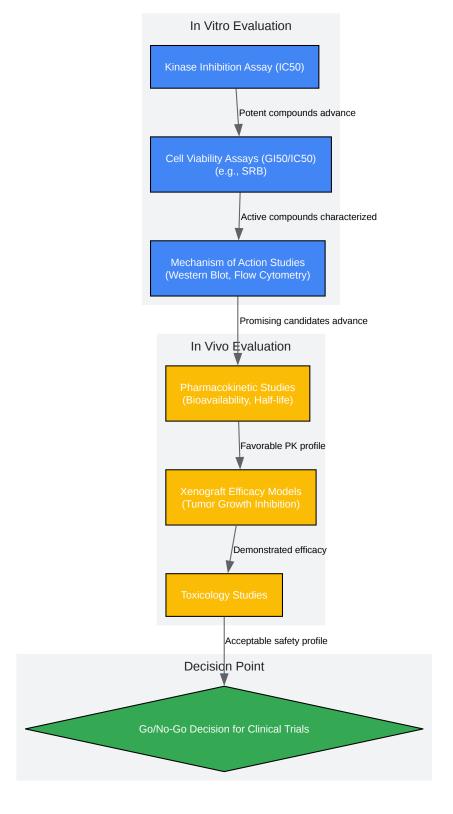
The ATR-CHK1 signaling pathway is a critical component of the DNA damage response. Upon replication stress, characterized by the presence of single-stranded DNA (ssDNA) coated by Replication Protein A (RPA), the ATR kinase is recruited and activated.[1][10] Activated ATR then phosphorylates and activates CHK1.[10][11] CHK1, in turn, phosphorylates a range of downstream effectors, including the Cdc25 family of phosphatases, which leads to the inhibition of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest.[10] This provides time for DNA repair to occur. Inhibition of CHK1 by **SRA-737** disrupts this signaling cascade, preventing cell cycle arrest and promoting the accumulation of lethal DNA damage.



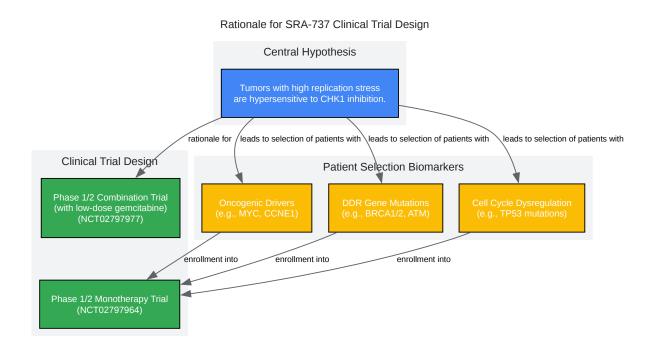




Preclinical Evaluation Workflow for SRA-737







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